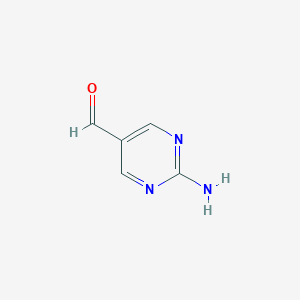

2-Aminopyrimidine-5-carbaldehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-aminopyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c6-5-7-1-4(3-9)2-8-5/h1-3H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOYRRAYGKTRAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354332 | |

| Record name | 2-Aminopyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120747-84-4 | |

| Record name | 2-Aminopyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminopyrimidine-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the 2-Aminopyrimidine Scaffold

An In-depth Technical Guide to the Synthesis and Characterization of 2-Aminopyrimidine-5-carbaldehyde

Prepared by: Gemini, Senior Application Scientist

The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1] Its ability to participate in hydrogen bonding as both a donor and acceptor makes it an exceptional hinge-binding motif for kinase inhibitors, a class of drugs critical in oncology.[2] The introduction of a reactive aldehyde group at the 5-position transforms this scaffold into this compound, a versatile building block for the synthesis of more complex, fused heterocyclic systems such as pyrido[2,3-d]pyrimidines and for creating novel Schiff bases and other derivatives.[3] This guide provides a comprehensive overview of a robust synthetic route to this key intermediate and details the analytical techniques required for its thorough characterization, ensuring its suitability for downstream applications in research and drug development.

PART 1: Synthesis of this compound

The introduction of a formyl group onto an electron-rich heterocyclic ring is most effectively achieved via the Vilsmeier-Haack reaction.[4][5] The 2-aminopyrimidine ring system is sufficiently activated by the electron-donating amino group to undergo this electrophilic substitution, making it the preferred industrial and laboratory-scale method.

Underlying Principle: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the formylation of an active hydrogen compound using a phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[6][7] The process occurs in two main stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[7][8] This species is the active formylating agent.

-

Electrophilic Aromatic Substitution: The electron-rich 2-aminopyrimidine attacks the Vilsmeier reagent. Subsequent loss of a proton restores aromaticity, yielding an iminium salt intermediate.

-

Hydrolysis: The reaction is quenched with water, which hydrolyzes the iminium salt to afford the final aldehyde product.[5][7]

This method is advantageous due to its use of relatively inexpensive reagents and its broad applicability to a wide range of electron-rich aromatic and heteroaromatic substrates.[4][5]

Synthetic Workflow Diagram

The logical flow from starting materials to the purified final product is illustrated below. This workflow emphasizes the key stages of reagent activation, electrophilic substitution, and product isolation.

Caption: Synthetic workflow for this compound via the Vilsmeier-Haack reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of electron-rich heterocycles.[5][8]

Reagents & Equipment:

-

2-Aminopyrimidine

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Sodium acetate

-

Deionized water & Dichloromethane (DCM) or Ethyl Acetate

-

Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, condenser

-

Standard workup and purification glassware

Procedure:

-

Vessel Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-aminopyrimidine (1.0 eq).

-

Solvent Addition: Add anhydrous DMF (approx. 10 volumes relative to the substrate) to the flask and stir to dissolve.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add POCl₃ (1.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow addition of a cold aqueous solution of sodium acetate (approx. 5-6 eq in 20 volumes of water).[8] This step hydrolyzes the intermediate and neutralizes the acid.

-

Extraction: Stir the resulting mixture for 30 minutes. The product may precipitate. If so, filter the solid. If not, extract the aqueous layer with a suitable organic solvent like DCM or ethyl acetate (3x volumes).

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography to yield the pure product.

PART 2: Characterization and Data Analysis

Confirmation of the chemical structure and assessment of purity are critical. A combination of spectroscopic and physical methods provides a self-validating system for characterization.

Physicochemical Properties

The identity of the synthesized compound can be initially checked against its known physical properties.

| Property | Value | Source(s) |

| CAS Number | 120747-84-4 | [9] |

| Molecular Formula | C₅H₅N₃O | [10] |

| Molecular Weight | 123.11 g/mol | [10] |

| Appearance | White to yellow crystalline solid | [11] |

| Melting Point | 209 - 221 °C |

Characterization Workflow Diagram

The following diagram outlines the logical sequence for the comprehensive characterization of the synthesized compound.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 9. jk-sci.com [jk-sci.com]

- 10. 2-aminopyrimidine-5-carboxaldehyde [stenutz.eu]

- 11. This compound | 120747-84-4 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]

The Cornerstone of Pyrimidine-Based Drug Discovery: A Technical Guide to 2-Aminopyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Within this class of compounds, 2-Aminopyrimidine-5-carbaldehyde (CAS No. 120747-84-4) has emerged as a critical and highly versatile building block. Its unique combination of a nucleophilic amino group and an electrophilic aldehyde function, situated on an electron-deficient pyrimidine ring, provides a rich platform for the synthesis of a diverse array of complex heterocyclic systems. This guide offers an in-depth exploration of the core properties, synthesis, reactivity, and applications of this pivotal molecule, providing researchers and drug development professionals with the technical insights necessary to leverage its full potential. The strategic placement of its functional groups allows for sequential and site-selective modifications, making it an invaluable intermediate in the construction of kinase inhibitors, antivirals, and other targeted therapies[1].

Core Physicochemical and Spectral Properties

This compound is typically a white to yellow crystalline powder, a physical characteristic that is important for handling and formulation considerations.[2] A comprehensive summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 120747-84-4 | [2] |

| Molecular Formula | C₅H₅N₃O | |

| Molecular Weight | 123.11 g/mol | |

| Appearance | White to Yellow powder to crystal | [2] |

| Melting Point | 209-214 °C | |

| Purity | >98.0% (HPLC) | [2] |

| SMILES | Nc1ncc(cn1)C=O | |

| InChI Key | DPOYRRAYGKTRAU-UHFFFAOYSA-N |

Spectral Data Analysis: A Fingerprint of the Molecule

While a publicly available, fully assigned high-resolution spectrum is not readily found, data from suppliers and analogous structures allow for a confident prediction of its key spectral features.

-

¹H NMR: The proton NMR spectrum is expected to be characterized by distinct signals for the pyrimidine ring protons, the aldehyde proton, and the amino protons. The two pyrimidine protons at positions 4 and 6 would likely appear as singlets in the aromatic region (δ 8.0-9.0 ppm). The aldehyde proton (CHO) would be a sharp singlet further downfield (δ 9.5-10.5 ppm). The amino group protons (NH₂) would likely present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals. The aldehyde carbonyl carbon will be the most downfield signal (δ 185-200 ppm). The carbons of the pyrimidine ring will appear in the aromatic region (δ 110-170 ppm), with the carbon bearing the amino group being the most shielded. The carbon at position 5, attached to the aldehyde, will also have a characteristic chemical shift.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies would include a strong carbonyl (C=O) stretch for the aldehyde at approximately 1670-1700 cm⁻¹, N-H stretching vibrations for the primary amine in the range of 3100-3500 cm⁻¹, and C=N and C=C stretching vibrations characteristic of the pyrimidine ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 123, corresponding to the molecular weight of the compound.

Synthesis of this compound: The Vilsmeier-Haack Approach

The most logical and industrially scalable synthetic route to this compound is through the Vilsmeier-Haack reaction. This reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] In this case, a suitable 2-aminopyrimidine precursor is treated with the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).

Experimental Protocol: A Step-by-Step Guide

The following is a representative, detailed protocol for the synthesis of this compound based on the Vilsmeier-Haack formylation of a suitable precursor, such as 2-amino-4,6-dihydroxypyrimidine, which would also undergo chlorination under these conditions, followed by a subsequent dehalogenation step (not detailed here). A more direct, albeit potentially lower-yielding, approach would be the direct formylation of 2-aminopyrimidine, though this is less commonly reported.

Materials:

-

2-Aminopyrimidine precursor (e.g., 2-amino-4,6-dihydroxypyrimidine)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM) or other suitable inert solvent

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve the 2-aminopyrimidine precursor in a suitable inert solvent, such as dichloromethane (DCM), and add it to the flask containing the Vilsmeier reagent. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt to the aldehyde and neutralize the excess reagents.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the acidic mixture until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

Reactivity and Synthetic Applications

The dual functionality of this compound makes it a powerful synthon for the construction of a wide range of heterocyclic scaffolds.

Reactions Involving the Aldehyde Group

The aldehyde functionality is a versatile handle for various carbon-carbon and carbon-nitrogen bond-forming reactions:

-

Schiff Base Formation: The aldehyde readily condenses with primary amines to form imines (Schiff bases), which can be further reduced to secondary amines or used as intermediates in the synthesis of other heterocycles.

-

Wittig Reaction: Reaction with phosphonium ylides provides a route to introduce vinyl groups at the 5-position of the pyrimidine ring.

-

Reductive Amination: Treatment with an amine in the presence of a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, yields substituted aminomethyl pyrimidines.

-

Condensation Reactions: The aldehyde can undergo condensation reactions with active methylene compounds, such as malononitrile or ethyl cyanoacetate, to form a variety of fused pyrimidine systems.

Reactions Involving the Amino Group

The 2-amino group is nucleophilic and can participate in a range of substitution and coupling reactions:

-

Acylation and Sulfonylation: The amino group can be acylated with acyl halides or anhydrides to form amides, or sulfonated with sulfonyl halides to yield sulfonamides.

-

N-Alkylation: Under appropriate conditions, the amino group can be alkylated.

-

Buchwald-Hartwig and Suzuki Couplings: While less common for the amino group itself, derivatization to a halide or triflate at other positions on the pyrimidine ring (if starting from a substituted precursor) allows for palladium-catalyzed cross-coupling reactions.

Applications in Drug Discovery and Materials Science

The primary application of this compound is as a key intermediate in the synthesis of biologically active compounds. The 2-aminopyrimidine moiety is a well-established "hinge-binding" motif in many kinase inhibitors, where it forms crucial hydrogen bonds with the protein backbone. The aldehyde at the 5-position provides a convenient point for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.

Beyond medicinal chemistry, the unique electronic properties of the 2-aminopyrimidine ring suggest potential applications in materials science, for example, in the synthesis of novel dyes, ligands for metal complexes, and organic electronic materials.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is classified as an irritant and may be harmful if swallowed or inhaled. It is recommended to store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Conclusion

This compound is a molecule of significant strategic importance for researchers in medicinal chemistry and related fields. Its well-defined physicochemical properties, accessible synthesis via the Vilsmeier-Haack reaction, and predictable, versatile reactivity make it an invaluable tool for the construction of novel molecular entities with therapeutic potential. A thorough understanding of its chemistry, as outlined in this guide, is essential for its effective utilization in the design and synthesis of the next generation of pyrimidine-based drugs.

References

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

PubChem. This compound. [Link]

-

MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

-

Iqbal, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]

-

Udayasri, A., et al. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1-9. [Link]

-

Zibo Wanhungrun Polymer Materials Co., LTD. China this compound Manufacturers Suppliers Factory. [Link]

Sources

The Aldehyde at the Crossroads: An In-depth Technical Guide to the Reactivity of 2-Aminopyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminopyrimidine-5-carbaldehyde stands as a pivotal building block in contemporary medicinal chemistry and synthetic organic chemistry. Its unique electronic architecture, arising from the interplay between the electron-donating amino group and the electron-deficient pyrimidine ring, imparts a nuanced reactivity to the C5-aldehyde functionality. This guide provides a comprehensive exploration of the aldehyde's chemical behavior, offering a blend of mechanistic insights and practical, field-proven protocols. We will dissect key transformations including condensations, reductive aminations, oxidations, and specialized reactions, contextualizing each within its application in the synthesis of complex heterocyclic systems and pharmacologically active agents, particularly kinase inhibitors. This document is designed to serve as a technical resource for researchers aiming to harness the synthetic potential of this versatile molecule.

Introduction: The Strategic Importance of this compound

The 2-aminopyrimidine scaffold is a privileged motif in drug discovery, renowned for its ability to form crucial hydrogen bond interactions with the hinge region of protein kinases.[1] The introduction of a carbaldehyde group at the C5 position transforms this scaffold into a versatile synthetic intermediate, opening avenues for a diverse range of chemical modifications. The aldehyde group, while seemingly simple, exhibits a finely tuned reactivity profile governed by the electronic push-pull nature of the heterocyclic system. Understanding this reactivity is paramount for its effective utilization in multi-step synthetic campaigns. This guide will delve into the core reactions of this aldehyde, providing not just the "how" but also the "why" behind the experimental methodologies.

Synthesis and Spectroscopic Characterization

This compound is commercially available from various suppliers.[2][3] For laboratory-scale synthesis, a common route involves the Vilsmeier-Haack reaction on 2-aminopyrimidine, which readily formylates the electron-rich C5 position.[4]

Table 1: Physical and Spectroscopic Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅N₃O | |

| Molecular Weight | 123.11 g/mol | |

| Appearance | White to yellow solid | [2] |

| Melting Point | 209-214 °C | |

| ¹H NMR (DMSO-d₆) | δ 9.86 (s, 1H, CHO), 7.22 (s, 3H, CH, NH₂), ... | [5] |

| ¹³C NMR (DMSO-d₆) | δ 182.1 (CHO), 172.4 (C6), 162.7 (C2), 160.1 (C4), ... | [5] |

| IR (KBr, cm⁻¹) | 3429–3380 (NH₂), 1632 (C=O) | [5] |

The Electronic Landscape: Understanding the Reactivity of the Aldehyde

The reactivity of the aldehyde group in this compound is a direct consequence of the electronic environment created by the pyrimidine ring and the 2-amino substituent. The pyrimidine ring, with its two nitrogen atoms, is inherently electron-deficient, which enhances the electrophilicity of the aldehyde carbon. Conversely, the 2-amino group is a strong electron-donating group that pushes electron density into the ring system. This push-pull dynamic modulates the reactivity of the aldehyde, making it susceptible to nucleophilic attack while also influencing the stability of reaction intermediates. Substitution at other positions on the pyrimidine ring can further tune this reactivity. For instance, the presence of electron-withdrawing groups like halogens can significantly increase the rate of nucleophilic substitution reactions on the ring itself.[5][6]

Key Transformations of the Aldehyde Group

The aldehyde functionality of this compound serves as a gateway to a multitude of chemical transformations. This section details the most synthetically useful reactions, providing mechanistic rationale and detailed protocols.

Condensation Reactions: Building Molecular Complexity

Condensation reactions are among the most powerful tools for carbon-carbon and carbon-nitrogen bond formation. The electrophilic nature of the aldehyde in this compound makes it an excellent substrate for these transformations.

The Claisen-Schmidt condensation involves the reaction of an aldehyde with a ketone or another enolizable carbonyl compound in the presence of a base to form an α,β-unsaturated ketone. This reaction is particularly valuable for synthesizing chalcone-like structures, which are precursors to various heterocyclic systems.

Mechanism Rationale: The reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the aldehyde carbonyl. The subsequent dehydration of the aldol intermediate is often spontaneous, driven by the formation of a conjugated system. The choice of a strong base like NaOH is crucial for deprotonating the ketone to generate a sufficient concentration of the enolate.

Caption: Workflow for the Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of (E)-3-(2-aminopyrimidin-5-yl)-1-phenylprop-2-en-1-one [5]

-

To an equimolar mixture of this compound (1 mmol) and acetophenone (1 mmol) in ethanol (8.0 mL), add sodium hydroxide (0.2 g, 5 mmol).

-

Reflux the reaction mixture for 3 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the precipitate by filtration.

-

Recrystallize the crude product from ethanol to yield the pure chalcone derivative as a yellow solid.

The reaction of this compound with primary amines or hydroxylamine provides a straightforward route to imines (Schiff bases) and oximes, respectively. These derivatives are not only stable compounds in their own right but also serve as versatile intermediates for further functionalization, such as reduction to secondary amines or rearrangement reactions.

Mechanism Rationale: The formation of both imines and oximes proceeds through a two-stage mechanism: nucleophilic addition of the amine/hydroxylamine to the carbonyl group to form a carbinolamine intermediate, followed by acid-catalyzed dehydration to yield the final product. The reaction is typically carried out under mildly acidic conditions (pH 4-5) to facilitate both the protonation of the carbonyl oxygen (activating the aldehyde) and the protonation of the hydroxyl group in the carbinolamine (making it a good leaving group).[7][8]

Caption: General pathway for imine and oxime formation.

Experimental Protocol: General Procedure for Imine Synthesis

-

Dissolve this compound (1 mmol) and the desired primary amine (1 mmol) in methanol or ethanol.

-

Add a catalytic amount (2-3 drops) of glacial acetic acid.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC until completion.

-

Upon completion, the product may precipitate directly from the solution or can be isolated by removal of the solvent and subsequent recrystallization.

Experimental Protocol: Synthesis of 4-Aminopyrimidine-5-carbaldehyde Oxime [9][10][11]

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol (10 mL).

-

Add a base such as pyridine (2.0 mmol) to the mixture.

-

Heat the mixture to reflux for 1-4 hours, monitoring the reaction progress by TLC.

-

After cooling, remove the solvent under reduced pressure.

-

Add deionized water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the oxime.

Oxidation to 2-Aminopyrimidine-5-carboxylic Acid

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, a valuable intermediate for amide bond formation and other transformations. A variety of oxidizing agents can be employed for this purpose.

Causality Behind Experimental Choices: Mild oxidizing agents are generally preferred to avoid over-oxidation or degradation of the electron-rich pyrimidine ring. Reagents like Oxone or pyridinium chlorochromate (PCC) with a co-oxidant are effective under relatively gentle conditions.[12] The choice of solvent is also critical; polar aprotic solvents like acetonitrile are often used to ensure the solubility of the starting material and reagents.

Experimental Protocol: General Procedure for Aldehyde Oxidation [12]

-

Dissolve this compound (1 mmol) in acetonitrile.

-

Add the oxidizing agent (e.g., 1.1 equivalents of H₅IO₆ and 2 mol% PCC).

-

Stir the reaction at room temperature until TLC indicates the complete consumption of the starting material.

-

Quench the reaction with an appropriate reagent (e.g., a saturated solution of sodium thiosulfate).

-

Extract the product into an organic solvent, wash, dry, and purify by crystallization or chromatography to obtain 2-aminopyrimidine-5-carboxylic acid.

Reduction to (2-Aminopyrimidin-5-yl)methanol

Reduction of the aldehyde to the corresponding primary alcohol provides another avenue for functionalization, for example, through esterification or conversion to an alkyl halide.

Causality Behind Experimental Choices: Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity for aldehydes and ketones over other functional groups. The reaction is typically carried out in a protic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.

Experimental Protocol: Synthesis of (2-Aminopyrimidin-5-yl)methanol

-

Suspend this compound (1 mmol) in methanol.

-

Cool the suspension in an ice bath.

-

Add sodium borohydride (NaBH₄) portion-wise.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction with water.

-

Remove the solvent under reduced pressure and extract the product with an appropriate organic solvent.

-

Dry the organic layer and concentrate to yield (2-aminopyrimidin-5-yl)methanol.

The Wittig Reaction: Alkene Synthesis

The Wittig reaction is a powerful method for converting aldehydes into alkenes. It involves the reaction of the aldehyde with a phosphonium ylide (Wittig reagent).[13][14][15][16]

Mechanism Rationale: The reaction proceeds through the formation of a betaine intermediate, which then collapses to form a four-membered oxaphosphetane ring. This intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction. The stereochemical outcome of the Wittig reaction (E vs. Z alkene) depends on the nature of the ylide used.

Caption: Key steps in the Wittig reaction.

Experimental Protocol: General Aqueous Wittig Reaction [17]

-

In a test tube, suspend triphenylphosphine in a saturated aqueous solution of sodium bicarbonate and stir for 1 minute.

-

Add the appropriate alkyl halide followed by this compound.

-

Stir the mixture vigorously at room temperature for 1 hour.

-

Quench the reaction with dilute sulfuric acid.

-

Extract the product with diethyl ether, dry the organic layer with magnesium sulfate, and concentrate in vacuo.

-

Analyze the product by ¹H NMR to confirm its structure and determine the E/Z ratio.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The synthetic versatility of this compound makes it a highly sought-after intermediate in drug discovery. The 2-aminopyrimidine core serves as an effective hinge-binding motif for a wide range of protein kinases, while the C5 position, functionalized via the aldehyde, allows for the introduction of various substituents that can occupy other regions of the ATP-binding pocket, thereby enhancing potency and selectivity.

Derivatives of this compound, particularly the oximes, have been extensively investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, both of which are key targets in oncology.[9][10][11] The synthesis of these inhibitors often involves the condensation of the aldehyde with hydroxylamine, followed by further elaboration of the resulting oxime. This highlights the direct translation of the fundamental reactivity discussed in this guide to the creation of potentially life-saving therapeutics.

Conclusion

This compound is more than just a simple heterocyclic aldehyde; it is a strategic tool for the modern synthetic and medicinal chemist. The aldehyde group, modulated by the electronic characteristics of the 2-aminopyrimidine system, offers a reliable handle for a wide array of chemical transformations. By understanding the principles governing its reactivity and mastering the practical protocols for its conversion, researchers can unlock its full potential in the synthesis of complex molecules, from novel materials to next-generation pharmaceuticals.

References

- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.

- Singh, P., et al. (2022). Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. Journal of the Indian Chemical Society.

- Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(23), 8206.

- Gasser, G., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.

- Gasser, G., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.

-

OperaChem. (2024). Imine formation-Typical procedures. Retrieved from [Link]

- Johnson, T. B., & Cretcher, L. H. (1942). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society, 64(1), 194-196.

- Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(23), 8206.

- Google Patents. (2013). CN102952083A - Preparation method of 2-amino pyrimidine.

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

RSC Publishing. (2018). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. Retrieved from [Link]

-

PubMed. (2011). Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors. Retrieved from [Link]

- Sharma, R., & Gupta, A. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Pharmaceuticals, 14(9), 856.

-

Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. Retrieved from [Link]

- Ramirez, A., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426.

- PubMed Central. (2025).

- Menchikov, L. G. (2022). о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. Chemistry of Heterocyclic Compounds, 58(11), 547-566.

-

Ashenhurst, J. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Retrieved from [Link]

- Johnson, T. B., & Cretcher, L. H. (1942). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society, 64(1), 194-196.

- Kumar, A., et al. (2020). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). RSC Advances, 10(28), 16417-16441.

-

Chem Help ASAP. (2020, March 20). imine preparation & formation mechanism [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (2024). Wittig reaction. Retrieved from [Link]

-

Ashenhurst, J. (n.d.). Beckmann Rearrangement. Master Organic Chemistry. Retrieved from [Link]

- Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction.

-

The Organic Chemistry Tutor. (2019, August 2). 09.07 Imine Formation [Video]. YouTube. Retrieved from [Link]

-

Khan Academy. (n.d.). Formation of oximes and hydrazones [Video]. Khan Academy. Retrieved from [Link]

-

Wikipedia. (2024). Oxime. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

-

PubMed. (2011). 4-aminopyrimidine-5-carbaldehyde oximes as potent VEGFR-2 inhibitors. Part II. Retrieved from [Link]

-

ResearchGate. (2025). Design, synthesis and biological evaluation of 4-Aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2. Retrieved from [Link]

-

Sarah Chem. (2015, May 25). Formation of an Oxime from an Aldehyde [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | 120747-84-4 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. This compound | 120747-84-4 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-aminopyrimidine-5-carbaldehyde oximes as potent VEGFR-2 inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 13. Wittig Reaction [organic-chemistry.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Wittig reaction - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. sciepub.com [sciepub.com]

A Technical Guide to the Historical and Modern Synthesis of Substituted 2-Aminopyrimidines

Introduction: The Enduring Legacy of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry and drug development. Its remarkable versatility as a bioisostere for purines and its ability to form key hydrogen bond interactions with biological targets have cemented its status as a cornerstone of modern pharmaceuticals.[1][2] This structural motif is present in a multitude of approved drugs, including the pioneering kinase inhibitor Imatinib (Gleevec) and several cyclin-dependent kinase (CDK) inhibitors like Palbociclib, demonstrating its profound impact on treating diseases from cancer to viral infections.[3] The enduring interest in this heterocycle stems from its synthetic tractability and the diverse biological activities exhibited by its derivatives, such as anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3]

This guide provides an in-depth exploration of the key historical and contemporary synthetic methodologies for constructing substituted 2-aminopyrimidines. We will dissect the causality behind experimental choices, provide validated protocols, and offer insights into the advantages and limitations of each approach, equipping researchers with the foundational knowledge to innovate in this critical area of chemical science.

Chapter 1: The Principal Synthesis: A Time-Honored Condensation

The most fundamental and widely utilized method for constructing the 2-aminopyrimidine ring is the condensation of a guanidine source with a 1,3-dicarbonyl compound or its synthetic equivalent.[4] This [3+3] cyclocondensation, often referred to as the Principal Synthesis, has been the workhorse for accessing a vast array of 2-aminopyrimidine derivatives for over a century.

Mechanistic Rationale

The reaction proceeds via a logical sequence of nucleophilic attacks and dehydration steps. The choice of a base (e.g., KOH, K₂CO₃, or a sodium alkoxide) is critical; it serves to deprotonate the 1,3-dicarbonyl, forming an enolate, and to neutralize the guanidine salt (commonly guanidine hydrochloride or carbonate) to liberate the free guanidine base.

The mechanism unfolds as follows:

-

Enolate Formation: The base abstracts a proton from the α-carbon of the 1,3-dicarbonyl compound, generating a nucleophilic enolate.

-

Initial Condensation: One of the amino groups of guanidine acts as a nucleophile, attacking one of the carbonyl carbons of the dicarbonyl compound. This is followed by dehydration to form a C=N bond.

-

Second Condensation & Cyclization: The second amino group of the guanidine intermediate then attacks the remaining carbonyl group intramolecularly.

-

Final Dehydration: A final dehydration step occurs, leading to the formation of the stable aromatic pyrimidine ring.

Caption: Mechanism of the Principal Synthesis of 2-Aminopyrimidines.

Field-Proven Experimental Protocol: Microwave-Assisted Synthesis

Modern adaptations often employ microwave irradiation to dramatically reduce reaction times from hours to minutes while improving yields.[5][6]

Objective: To synthesize 5- and 6-substituted 2-aminopyrimidines from a β-ketoester and guanidine hydrochloride.[5]

Materials:

-

Substituted β-ketoester or β-aldehydoester (1.0 mmol)

-

Guanidine hydrochloride (1.2 mmol)

-

Potassium carbonate (K₂CO₃) (1.5 mmol)

-

Microwave reactor vials

Procedure:

-

To a 10 mL microwave reactor vial, add the β-ketoester (1.0 mmol), guanidine hydrochloride (1.2 mmol), and potassium carbonate (1.5 mmol).

-

Seal the vial tightly with a cap. Note: This is a solvent-free reaction, which enhances its green chemistry profile.

-

Place the vial inside the microwave reactor cavity.

-

Irradiate the mixture at a constant temperature of 120°C for 10-15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the vial to cool to room temperature.

-

Add 10 mL of cold water to the reaction mixture and stir for 15 minutes.

-

Collect the precipitated solid product by vacuum filtration.

-

Wash the solid with cold water (2 x 5 mL) and dry under vacuum to afford the pure 2-aminopyrimidine derivative.

Trustworthiness: This self-validating system relies on the insolubility of the final product in water for purification. The absence of solvent simplifies workup and reduces waste. The progress can be easily monitored by TLC, ensuring the reaction is driven to completion.

Chapter 2: Advanced Cyclizations: Enhancing Control and Complexity

While the Principal Synthesis is robust, controlling regioselectivity with unsymmetrical 1,3-dicarbonyls can be challenging. Modern methods have evolved to address this by using dicarbonyl surrogates that offer greater precision.

Synthesis from β-Enaminones for Regiocontrol

β-Enaminones serve as powerful building blocks that lock in the enamine tautomer, allowing for predictable, regioselective reactions with guanidine to form unsymmetrical 2-aminopyrimidines. A recent innovative approach utilizes imidazolate enaminones in a metal-free cascade reaction.[7]

Causality: The imidazolate group acts as a superior leaving group compared to a simple amine or hydroxyl group. Its departure is facilitated by the reaction conditions, driving the cyclization and aromatization sequence forward efficiently under metal-free conditions.[7]

Caption: Workflow for the synthesis of 2-aminopyrimidines from enaminones.

Representative Protocol: Synthesis from Imidazolate Enaminones [7]

Objective: To synthesize an unsymmetrically substituted 4,6-diaryl-2-aminopyrimidine.

Materials:

-

(E)-3-(1H-imidazol-1-yl)-1,3-diarylprop-2-en-1-one (0.5 mmol)

-

Guanidine carbonate (0.75 mmol)

-

1,4-Dioxane (5 mL)

Procedure:

-

Add the imidazolate enaminone (0.5 mmol) and guanidine carbonate (0.75 mmol) to a 25 mL round-bottom flask.

-

Add 5 mL of 1,4-dioxane to the flask.

-

Fit the flask with a condenser and heat the mixture to reflux (approximately 110°C) under a nitrogen atmosphere.

-

Maintain the reflux for 12-24 hours, monitoring the reaction by TLC until the starting enaminone is consumed.

-

Allow the reaction to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting residue by flash column chromatography on silica gel (eluting with a petroleum ether/ethyl acetate gradient) to isolate the desired product.

Data Summary: Representative Yields for Enaminone Method [7]

| R¹ Group (at C6) | R² Group (at C4) | Yield (%) |

| Phenyl | p-Tolyl | 95% |

| Phenyl | o-Tolyl | 80% |

| Phenyl | 4-Chlorophenyl | 80% |

| 4-Methoxyphenyl | Phenyl | 96% |

Chapter 3: Building on the Core: Functionalization of Halogenated Pyrimidines

For drug development and library synthesis, modifying a pre-existing pyrimidine core is often more efficient than de novo synthesis. 2-Amino-4,6-dichloropyrimidine is an inexpensive and highly versatile starting material for this purpose. The two chlorine atoms exhibit differential reactivity, enabling sequential functionalization.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyrimidine nitrogens and the second chlorine atom makes the C4 and C6 positions highly susceptible to nucleophilic attack. This allows for the displacement of the chlorine atoms by a wide variety of nucleophiles, particularly amines.[3][8][9][10]

Expertise: The reaction is typically performed under mild, solvent-free, or high-boiling solvent conditions. A tertiary amine base like triethylamine (TEA) is used to scavenge the HCl generated during the reaction, driving it to completion. The reaction is highly practical for generating large libraries of analogues for structure-activity relationship (SAR) studies.

Detailed Protocol: SNAr with Amines [3][11]

Objective: To synthesize a series of 2-amino-4-N-substituted-6-chloropyrimidines.

Materials:

-

2-Amino-4,6-dichloropyrimidine (3.0 mmol)

-

Substituted amine (3.0 mmol)

-

Triethylamine (TEA) (6.0 mmol)

Procedure:

-

Finely grind and mix 2-amino-4,6-dichloropyrimidine (3.0 mmol), the desired substituted amine (3.0 mmol), and triethylamine (6.0 mmol) in a reaction vessel.

-

Heat the solvent-free mixture to 80–90°C.

-

Monitor the reaction by TLC (using a hexane/ethyl acetate solvent system). The reaction time can vary from 4 to 14 hours depending on the nucleophilicity of the amine.

-

Upon completion, cool the mixture to room temperature.

-

Add distilled water to the reaction mixture to precipitate the product.

-

Filter the resulting solid, wash with water, and dry under vacuum. Further purification is typically not required.

Palladium-Catalyzed Cross-Coupling Reactions

To form C-C, C-N, and C-S bonds, which are often difficult to achieve via SNAr, palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthesis.[12] Reactions like the Suzuki-Miyaura (for C-C bonds) and Buchwald-Hartwig (for C-N bonds) have revolutionized the synthesis of complex 2-aminopyrimidine derivatives.[13][14]

Authoritative Grounding: The conventional reactivity of 2,4-dichloropyrimidines favors reaction at the C4 position. However, specialized ligand and catalyst systems have been developed to invert this selectivity, enabling unprecedented access to C2-functionalized isomers, a critical advance for exploring new chemical space.[13]

Caption: Generalized catalytic cycle for Suzuki cross-coupling.

Representative Protocol: Suzuki Coupling on a Chloropyrimidine [14]

Objective: To synthesize 6-aryl-2,4-diaminopyrimidines from 6-chloro-2,4-diaminopyrimidine.

Materials:

-

6-Chloro-2,4-diaminopyrimidine (1.0 mmol)

-

Aryl boronic acid (1.5 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

-

2 M aqueous sodium carbonate (Na₂CO₃) solution (2 mL)

-

Toluene (5 mL)

-

Ethanol (2 mL)

Procedure:

-

In a round-bottom flask, combine 6-chloro-2,4-diaminopyrimidine (1.0 mmol), the aryl boronic acid (1.5 mmol), and Pd(PPh₃)₄ (0.05 mmol).

-

Add toluene (5 mL), ethanol (2 mL), and the 2 M Na₂CO₃ solution (2 mL).

-

Heat the mixture to reflux (around 80-90°C) under a nitrogen atmosphere for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-2,4-diaminopyrimidine.

Conclusion

The synthesis of substituted 2-aminopyrimidines has evolved from the foundational Principal Synthesis to a sophisticated array of modern techniques. The classic condensation of guanidines and 1,3-dicarbonyls remains a direct and effective method for accessing many derivatives. However, for the nuanced demands of drug discovery, which require precise regiochemical control and broad diversification, methods employing β-enaminones or the late-stage functionalization of halogenated pyrimidine cores via SNAr and palladium-catalyzed cross-coupling are indispensable. Understanding the mechanistic underpinnings and practical application of these core methodologies empowers researchers to strategically design and execute syntheses of novel 2-aminopyrimidine-based molecules poised for biological investigation.

References

-

MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Available at: [Link]

-

International Journal of Medical and Pharmaceutical Case Reports. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. Available at: [Link]

-

National Center for Biotechnology Information (PMC). (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available at: [Link]

-

ScienceDirect. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. Available at: [Link]

-

Iraqi National Journal of Chemistry. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]

-

Iraqi Journal of Science. (2025). Preparation and Diagnosis of Pyrimidines Derivatives by Conventional And Microwave Ways. Available at: [Link]

-

Royal Society of Chemistry. (2021). Metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2‐Amino pyrimidinones 3 a–i. Reagents and conditions: .... Available at: [Link]

-

MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available at: [Link]

-

Semantic Scholar. (2015). The synthesis of carbonyl 2-amino-pyrimidines via tandem regioselective heterocyclization of 1,3-diynes with guanidine and selective oxidation. Available at: [Link]

-

ResearchGate. (n.d.). Mechanisms for the synthesis of pyrimidines starting from urea or guanidine.... Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Mastering Pharmaceutical Synthesis with 2-Aminopyrimidine. Available at: [Link]

-

ResearchGate. (2022). (PDF) Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available at: [Link]

-

PubMed. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available at: [Link]

-

Royal Society of Chemistry. (2015). The synthesis of carbonyl 2-amino-pyrimidines via tandem regioselective heterocyclization of 1,3-diynes with guanidine and selective oxidation. Available at: [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification. Available at: [Link]

-

National Center for Biotechnology Information (PMC). (2017). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Available at: [Link]

-

ACS Publications. (2008). A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. Available at: [Link]

-

PubMed. (2008). A divergent synthesis of substituted 2-aminoimidazoles from 2-aminopyrimidines. Available at: [Link]

-

Semantic Scholar. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available at: [Link]

-

ResearchGate. (2025). New Synthesis of 2-Aminopyrimidines by Amination of Biginelli Reaction Products — Oxadiazocines. Available at: [Link]

-

ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of carbonyl 2-amino-pyrimidines via tandem regioselective heterocyclization of 1,3-diynes with guanidine and selective. Available at: [Link]

-

PubMed. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Available at: [Link]

-

National Center for Biotechnology Information (PMC). (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available at: [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bu.edu.eg [bu.edu.eg]

- 5. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. Metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04319F [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Unveiling the Electronic Landscape: A Theoretical Guide to 2-Aminopyrimidine-5-carbaldehyde for Advanced Drug Discovery

Foreword: The Strategic Importance of 2-Aminopyrimidine-5-carbaldehyde in Modern Medicinal Chemistry

In the intricate tapestry of medicinal chemistry, the pyrimidine scaffold stands out as a cornerstone of therapeutic innovation.[1][2] Its derivatives are integral to a wide range of pharmaceuticals, from anticancer agents to antivirals.[3][4] Among these, this compound (CAS: 120747-84-4) emerges as a molecule of significant interest. Its unique electronic architecture, characterized by the interplay of an electron-donating amino group and an electron-withdrawing carbaldehyde group on the pyrimidine ring, makes it a versatile precursor for synthesizing complex heterocyclic systems and a compelling candidate for drug design.[5]

This in-depth technical guide provides a comprehensive theoretical exploration of the electronic structure of this compound. By leveraging the principles of computational chemistry, we aim to furnish researchers, scientists, and drug development professionals with a profound understanding of this molecule's properties. This guide will not only dissect its molecular geometry and electronic characteristics but also provide a robust framework for predicting its reactivity and interaction with biological targets, thereby accelerating the rational design of next-generation therapeutics.

Part 1: The Computational Microscope: Methodologies for Elucidating Electronic Structure

To rigorously investigate the electronic properties of this compound, a multi-faceted computational approach is indispensable. Density Functional Theory (DFT) has proven to be a powerful and accurate tool for studying pyrimidine derivatives, offering a favorable balance between computational cost and accuracy.[6][7]

The Bedrock of Calculation: Density Functional Theory (DFT)

DFT calculations are the cornerstone of our theoretical investigation. The choice of functional and basis set is critical for obtaining reliable results. For molecules like this compound, the B3LYP hybrid functional is a well-established choice, known for its efficacy in describing the electronic structure of organic molecules.[6][8] This is often paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a flexible description of the electron density, including polarization and diffuse functions to accurately model lone pairs and potential non-covalent interactions.[9]

Experimental Protocol: Geometry Optimization and Frequency Analysis

-

Input Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

-

Computational Method Selection: The calculation is set up using the B3LYP functional and the 6-311++G(d,p) basis set.

-

Geometry Optimization: An unconstrained geometry optimization is performed to locate the global minimum on the potential energy surface. This process iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[8]

Caption: Workflow for Theoretical Analysis of this compound.

Probing Excited States: Time-Dependent DFT (TD-DFT)

To understand the molecule's interaction with light and predict its UV-Visible absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is highly effective for calculating the electronic transition energies and oscillator strengths of organic molecules.[8] The calculations are typically performed on the DFT-optimized geometry.

Part 2: Deciphering the Electronic Architecture

The electronic structure of this compound dictates its chemical behavior. Key insights can be gleaned from its molecular geometry, frontier molecular orbitals, and molecular electrostatic potential.

Molecular Geometry: A Tale of Two Functional Groups

The optimized geometry of this compound reveals a planar pyrimidine ring. The bond lengths and angles are influenced by the electronic effects of the amino and carbaldehyde substituents. The C-N bond of the amino group is expected to have some double bond character due to the delocalization of the nitrogen lone pair into the pyrimidine ring. Conversely, the C-C bond connecting the carbaldehyde group to the ring may be slightly elongated due to the electron-withdrawing nature of the carbonyl group.

| Parameter | Expected Value (Å or °) | Rationale |

| C-NH₂ Bond Length | Shorter than a typical C-N single bond | Lone pair delocalization from the amino group into the ring. |

| C-CHO Bond Length | Longer than a typical C-C single bond | Electron-withdrawing effect of the carbaldehyde group. |

| Pyrimidine Ring | Planar | Aromatic character of the ring. |

Frontier Molecular Orbitals (FMOs): The Epicenter of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

-

HOMO: The HOMO is expected to be localized primarily on the electron-rich 2-aminopyrimidine ring, particularly on the amino group and the nitrogen atoms of the pyrimidine ring. This indicates that these are the most probable sites for electrophilic attack.

-

LUMO: The LUMO is anticipated to be centered on the electron-deficient carbaldehyde group and the pyrimidine ring, suggesting that these are the likely sites for nucleophilic attack.

The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

| Orbital | Energy (eV) | Localization | Implication |

| HOMO | (Calculated Value) | 2-Aminopyrimidine Ring, Amino Group | Susceptible to electrophilic attack. |

| LUMO | (Calculated Value) | Carbaldehyde Group, Pyrimidine Ring | Susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | (Calculated Value) | - | Indicator of chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP): A Map of Charge Distribution

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule.[9] It is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions.

-

Negative Potential (Red/Yellow): Regions of negative electrostatic potential are expected around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carbonyl group. These are the most likely sites for electrophilic attack and hydrogen bond acceptance.

-

Positive Potential (Blue): Regions of positive potential are anticipated around the hydrogen atoms of the amino group and the aldehyde proton. These areas are susceptible to nucleophilic attack and can act as hydrogen bond donors.

Caption: Predicted MEP distribution for this compound.

Part 3: Implications for Drug Design and Development

The theoretical insights into the electronic structure of this compound have profound implications for its application in drug discovery.

-

Target Interaction: The MEP map and FMO analysis can guide the design of derivatives that can form specific hydrogen bonds and other non-covalent interactions with biological targets such as enzymes and receptors.[3][10] The identified electrophilic and nucleophilic sites are key for understanding potential covalent interactions.

-

Structure-Activity Relationship (SAR) Studies: By computationally modifying the structure of this compound (e.g., by adding or modifying substituents) and calculating the resulting changes in electronic properties, researchers can develop robust Structure-Activity Relationships.[11] This allows for the rational design of analogues with improved potency, selectivity, and pharmacokinetic profiles.

-

Reactivity and Metabolism: The electronic properties can also provide clues about the molecule's metabolic stability. Regions of high electron density may be more susceptible to oxidative metabolism.

Conclusion: A Computationally-Informed Path to Novel Therapeutics

This guide has provided a comprehensive theoretical framework for understanding the electronic structure of this compound. Through the application of DFT and TD-DFT, we can elucidate its molecular geometry, frontier molecular orbitals, and charge distribution with a high degree of confidence. This knowledge is not merely academic; it is a powerful tool for medicinal chemists and drug development professionals. By embracing a computationally-informed approach, the scientific community can unlock the full therapeutic potential of this versatile scaffold and accelerate the discovery of innovative medicines for a multitude of diseases.

References

-

Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Available at: [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available at: [Link]

-

(PDF) Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available at: [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available at: [Link]

-

Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. Available at: [Link]

-

Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. Available at: [Link]

-

Synthesis, Biological Evaluation and DFT Calculation of Novel Pyrazole and Pyrimidine Derivatives. Available at: [Link]

-

Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies. Available at: [Link]

-

Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. Available at: [Link]

-

Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations. Available at: [Link]

-

Identification of Novel JAK2 Inhibitors from Amino Derivatives of Epoxyalantolactone: In Silico and In Vitro Studies. Available at: [Link]

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Available at: [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available at: [Link]

-

The Crucial Role of 2-Aminopyrimidine in Modern Drug Discovery. Available at: [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available at: [Link]

-

Synthesis, Experimental and Theoretical Characterization of Novel Pyrimidine-5-Carboxamides. Available at: [Link]

-

2-Aminopyrimidine-5-carboxalde | 734845-1G | SIGMA-ALDRICH | SLS. Available at: [Link]

-

Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal. Available at: [Link]

-

Theoretical studies on the electronic and energetic properties of the aminopyrimidine part of thiamin diphosphate. Available at: [Link]

-

A mini review of pyrimidine and fused pyrimidine marketed drugs. Available at: [Link]

-

Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Available at: [Link]

-

Novel Imidazopyridine–Oxadiazole β-Tubulin Inhibitors Suppress Breast Cancer Migration and Induce Caspase-3-Mediated Apoptosis. Available at: [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jchemrev.com [jchemrev.com]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and first synthesis of functionalized aminopyrimidines

An In-Depth Technical Guide to the Discovery and Synthesis of Functionalized Aminopyrimidines

Foreword: The Enduring Legacy of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of life itself, forming the structural basis for nucleobases uracil, thymine, and cytosine. Beyond this fundamental biological role, its derivatives are a critical class of heterocyclic compounds that have become indispensable in medicinal chemistry.[1][2] The introduction of an amino group to this scaffold unlocks a vast chemical space, creating the "aminopyrimidine" motif. This structural unit is a privileged pharmacophore, found at the heart of numerous blockbuster drugs, from the anticancer agent Imatinib to antivirals and kinase inhibitors.[3][4][5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the aminopyrimidine core. We will journey from the seminal discoveries that first unveiled the pyrimidine ring to the foundational synthetic strategies that gave chemists access to this scaffold. Crucially, we will bridge the gap between classical methods and modern, cutting-edge functionalization techniques, such as direct C-H activation, which are revolutionizing how chemists approach drug design. Our focus will remain on the causality behind experimental choices, providing not just protocols, but the strategic thinking required to effectively synthesize and functionalize these vital molecules.

Chapter 1: The Dawn of Pyrimidine Chemistry

The story of pyrimidines begins not with a targeted synthesis, but with the isolation and study of their derivatives from natural sources in the early 19th century. Compounds like alloxan were known, but the core heterocyclic structure remained elusive. A pivotal moment arrived in 1879 when French chemist Édouard Grimaux reported the synthesis of barbituric acid by heating urea and malonic acid with phosphorus oxychloride.[1] This marked the first laboratory synthesis of a pyrimidine ring, albeit not an aminopyrimidine.

The systematic investigation of pyrimidines, however, is widely credited to Adolf Pinner. In 1884, Pinner developed a method to synthesize pyrimidine derivatives by condensing amidines with ethyl acetoacetate.[1] It was Pinner who, in 1885, first coined the name "pyrimidin" for this heterocyclic system.[1] This foundational work laid the groundwork for the deliberate and rational synthesis of a vast array of pyrimidine derivatives, paving the way for the exploration of aminopyrimidines.

Chapter 2: Foundational Methodologies for Aminopyrimidine Synthesis

The construction of the aminopyrimidine ring system has been achieved through several robust and time-honored cyclocondensation reactions. These methods generally involve the formation of the six-membered ring by combining a three-carbon unit with a nitrogen-carbon-nitrogen (N-C-N) unit.

The Pinner Synthesis: A Versatile Condensation

The Pinner synthesis is a cornerstone of pyrimidine chemistry, classically involving the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound (or its equivalent, such as a β-keto ester) with an amidine.[6][7] The choice of a specific amidine, such as guanidine, directly yields a 2-aminopyrimidine, making this a highly convergent and powerful strategy.

Causality of the Pinner Synthesis: The reaction's elegance lies in its programmability. The substituents on the final pyrimidine ring are predetermined by the choice of the 1,3-dicarbonyl and amidine starting materials. For instance, using a β-diketone yields substituents at the 4- and 6-positions, while a β-keto ester leads to a hydroxyl (or keto tautomer) group at one of these positions. The use of guanidine as the amidine component directly installs the C2-amino group, which is often a critical pharmacophore for kinase binding and other biological interactions.

Caption: Mechanism of the Pinner synthesis for 2-aminopyrimidines.

Experimental Protocol: Microwave-Assisted Synthesis of 5,6-Substituted 2-Aminopyrimidines

This protocol is adapted from a modern, solvent-free microwave-assisted variation of the classical condensation, demonstrating improved efficiency.[8]

-

Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the β-ketoester (1.0 mmol), guanidine hydrochloride (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.5 mmol, 2.5 equiv.).

-

Reaction Setup: The vial is sealed with a cap. Note: No solvent is required for this procedure.

-

Microwave Irradiation: Place the vial in a microwave reactor. Irradiate the mixture at 120 °C for 15-30 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Add 20 mL of water to the vial and stir the resulting suspension for 10 minutes.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol.

-

Purification: The crude product is typically of high purity. If necessary, it can be further purified by recrystallization from ethanol to yield the desired 2-aminopyrimidine derivative.

The Bredereck Synthesis

Another classical approach is the Bredereck synthesis, which utilizes formamide as the N-C-N source in reaction with 1,3-dicarbonyl compounds under acidic catalysis.[9][10][11] While powerful for creating the core pyrimidine ring, this method does not directly yield aminopyrimidines but rather unsubstituted or otherwise functionalized pyrimidines, which may require subsequent steps to introduce an amino group.

Chapter 3: The Era of Functionalization: From Classical to Modern Methods

The true power of the aminopyrimidine scaffold in drug discovery comes from the ability to precisely decorate it with various functional groups to modulate its pharmacological properties. This can be achieved by building the complexity from functionalized starting materials or by modifying the pre-formed heterocyclic core.

Classical Functionalization via Nucleophilic Aromatic Substitution (SNAr)

One of the most reliable strategies for functionalizing the aminopyrimidine core involves SNAr reactions on a halogenated precursor. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, especially at the 2-, 4-, and 6-positions.[1] Starting with a readily available precursor like 2-amino-4,6-dichloropyrimidine, chemists can sequentially displace the chloro groups with a wide variety of nucleophiles (amines, alcohols, thiols).[12]

Causality of Sequential Displacement: The two chlorine atoms in 2-amino-4,6-dichloropyrimidine exhibit different reactivities, often allowing for selective mono-substitution under carefully controlled conditions (e.g., lower temperature). This differential reactivity provides a powerful handle for creating unsymmetrically substituted aminopyrimidines, a crucial tactic in optimizing drug candidates.

Experimental Protocol: Synthesis of a 4-Anilino-6-chloro-2-aminopyrimidine

This protocol is a representative example of an SNAr reaction.[12]

-

Reactant Setup: In a round-bottom flask, suspend 2-amino-4,6-dichloropyrimidine (1.0 g, 6.1 mmol) in ethanol (20 mL).

-

Reagent Addition: Add aniline (0.57 g, 6.1 mmol, 1.0 equiv.) and triethylamine (1.23 g, 12.2 mmol, 2.0 equiv.) to the suspension.

-

Reaction: Heat the mixture to reflux (approx. 80-90 °C) and stir for 4-6 hours. Monitor the reaction's progress by TLC.

-